N~2~-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-FURAMIDE
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Overview
Description
N~2~-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-FURAMIDE is a synthetic organic compound characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to a furanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-FURAMIDE typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile under copper-catalyzed conditions. This method is favored for its high yield and mild reaction conditions.
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Attachment to the Phenyl Group: : The tetrazole ring is then attached to a phenyl group through a substitution reaction, often using a halogenated phenyl derivative and a base to facilitate the nucleophilic substitution.
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Formation of the Furanamide Moiety: : The final step involves the formation of the furanamide group, which can be achieved through the reaction of a furan carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of N2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-FURAMIDE may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the tetrazole ring, potentially converting it into a more reduced form such as an amine.
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Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogenated compounds, bases like sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
N~2~-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-FURAMIDE has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
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Biology: : Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
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Medicine: : Explored for its potential therapeutic applications, particularly in drug design and development due to its unique structural features.
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Industry: : Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-MERCAPTO-1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE
- 2-[(4-CHLOROPHENYL)SULFANYL]-5-NITRO-N’-{1-[3-(1H-TETRAAZOL-1-YL)PHENYL]ETHYLIDENE}
Uniqueness
N~2~-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-FURAMIDE is unique due to the combination of the tetrazole ring and the furanamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H9N5O2 |
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Molecular Weight |
255.23g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9N5O2/c18-12(11-5-2-6-19-11)14-9-3-1-4-10(7-9)17-8-13-15-16-17/h1-8H,(H,14,18) |
InChI Key |
XNPWPUCDTRSVBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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